Cas no 89942-63-2 (1-(3-hydroxy-4-nitro-phenyl)ethanone)

1-(3-Hydroxy-4-nitrophenyl)ethanone is a nitro-substituted aromatic ketone with the molecular formula C₈H₇NO₄. This compound features a hydroxyl group at the 3-position and a nitro group at the 4-position relative to the acetyl substituent, contributing to its reactivity in organic synthesis. Its structural properties make it a valuable intermediate in the preparation of pharmaceuticals, dyes, and fine chemicals. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups enhances its utility in electrophilic and nucleophilic substitution reactions. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in controlled reaction conditions. Its well-defined molecular structure ensures consistent performance in synthetic applications.
1-(3-hydroxy-4-nitro-phenyl)ethanone structure
89942-63-2 structure
商品名:1-(3-hydroxy-4-nitro-phenyl)ethanone
CAS番号:89942-63-2
MF:C8H7NO4
メガワット:181.145482301712
MDL:MFCD06251786
CID:91006
PubChem ID:21719163

1-(3-hydroxy-4-nitro-phenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(3-Hydroxy-4-nitrophenyl)ethanone
    • Ethanone, 1-(3-hydroxy-4-nitrophenyl)-
    • 1-acetyl-3-hydroxy-4-nitrobenzene
    • 3'-hydroxy-4'-nitro-acetophenone
    • 3-OH-4-NO2-acetophenone
    • 1-(3-Hydroxy-4-nitrophenyl)ethanone (ACI)
    • Acetophenone, 3′-hydroxy-4′-nitro- (7CI)
    • 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
    • 3-Hydroxy-4-nitroacetophenone
    • 3′-Hydroxy-4′-nitroacetophenone
    • 1-(3-hydroxy-4-nitro-phenyl)ethanone
    • 1-(3-Hydroxy-4-nitrophenyl)-ethanone
    • AS-40023
    • AKOS016007051
    • 3'-Hydroxy-4'-Nitro Acephenone
    • SY240838
    • EN300-1838756
    • 3 inverted exclamation mark -Hydroxy-4 inverted exclamation mark -nitroacetophenone
    • 89942-63-2
    • 3'-hydroxy-4'-nitroacetophenone
    • SCHEMBL4305881
    • CS-0094501
    • DTXSID60617310
    • MFCD06251786
    • MDL: MFCD06251786
    • インチ: 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
    • InChIKey: LHGMRIVCXMLBNA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C=C(O)C([N+](=O)[O-])=CC=1

計算された属性

  • せいみつぶんしりょう: 181.03800
  • どういたいしつりょう: 181.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 83.1A^2

じっけんとくせい

  • 密度みつど: 1.380
  • ゆうかいてん: 69-70 ºC
  • ふってん: 340.953 °C at 760 mmHg
  • フラッシュポイント: 340.953 °C at 760 mmHg
  • PSA: 83.12000
  • LogP: 2.02620

1-(3-hydroxy-4-nitro-phenyl)ethanone セキュリティ情報

1-(3-hydroxy-4-nitro-phenyl)ethanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(3-hydroxy-4-nitro-phenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019113321-5g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
5g
$735.57 2023-08-31
Alichem
A019113321-25g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
25g
$2339.26 2023-08-31
Fluorochem
229917-1g
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
1g
£220.00 2022-02-28
TRC
A433815-500mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2
500mg
$ 340.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165141-1g
1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
89942-63-2 98%
1g
¥193.00 2024-04-26
Enamine
EN300-1838756-1.0g
1-(3-hydroxy-4-nitrophenyl)ethan-1-one
89942-63-2
1g
$714.0 2023-06-02
Chemenu
CM280518-250mg
1-(3-Hydroxy-4-nitrophenyl)ethanone
89942-63-2 95%
250mg
$84 2022-05-27
Enamine
EN300-1838756-10g
1-(3-hydroxy-4-nitrophenyl)ethan-1-one
89942-63-2
10g
$855.0 2023-09-19
Aaron
AR00GV9A-250mg
1-(3-hydroxy-4-nitrophenyl)ethanone
89942-63-2 98%
250mg
$6.00 2023-12-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF503-250mg
1-(3-hydroxy-4-nitro-phenyl)ethanone
89942-63-2 95%
250mg
¥562.0 2024-04-16

1-(3-hydroxy-4-nitro-phenyl)ethanone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  10 min, rt
1.2 Reagents: Nitric acid Solvents: Water ;  0 °C; 30 min, 60 °C
リファレンス
An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR
Wachter, Nanette M.; Khouryawad, Nicole Wedad; Tarbox, Haley E., ACS Symposium Series, 2021, 1376, 67-78

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(7-), nickelatedeca-μ-oxohexa-μ3-oxodi-μ4-oxodi-μ5-oxodi-μ6-oxohexadecao… Solvents: Acetonitrile ,  Water ;  7 h, 70 °C
リファレンス
Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics
Gao, Feixue; Hua, Ruimao, Inorganica Chimica Acta, 2005, 358(13), 4045-4048

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: Prussian blue ;  150 s, rt
リファレンス
Prussian Blue as an Ecofriendly Catalyst for Selective Nitration of Organic Compounds Under Conventional and Nonconventional Conditions
Pasnoori, Srinivas; Kamatala, Chinna Rajanna; Mukka, Satish Kumar; Kancharla, Rajendar Reddy, Synthesis and Reactivity in Inorganic, 2014, 44(3), 364-370

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  90 s, 150 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Vanadium pentoxide as a catalyst for regioselective nitration of organic compounds under conventional and nonconventional conditions
Venkatesham, N.; Reddy, K. Rajendar; Rajanna, K. C.; Veerasomaiah, P., Synthesis and Reactivity in Inorganic, 2014, 44(7), 921-926

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Acetonitrile ;  -5 °C
1.2 Reagents: Potassium nitrate ;  2 - 3 min, 2 bar, 100 °C
リファレンス
Oxalyl chloride/DMF as an Efficient Reagent for Nitration of Aromatic Compounds and Nitro Decarboxylation of Cinnamic Acids in Presence of KNO3 or NaNO2 Under Conventional and Nonconventional Conditions
Kumar, M. Satish; Reddy, K. Rajendar; Rajanna, K. C.; Venkanna, P.; Krishnaiah, G., Synthesis and Reactivity in Inorganic, 2013, 43(8), 977-983

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium nitrite Catalysts: Calcium carbonate ,  Polyethylene glycol Solvents: Acetonitrile ;  65 s, rt
リファレンス
PEG Assisted Manganese (II) Carbonate as an Efficient Catalyst for Regioselective Nitration of Aromatic Compounds Under Acid Free Conventional and Non-Conventional Conditions Using NaNO2
Krishnaiah, Ganga; Rajanna, Kamatala Chinna; Srinivas, Pasnoori; Chary, Voruvala Sudhakar, Current Catalysis, 2016, 5(1), 11-24

1-(3-hydroxy-4-nitro-phenyl)ethanone Raw materials

1-(3-hydroxy-4-nitro-phenyl)ethanone Preparation Products

1-(3-hydroxy-4-nitro-phenyl)ethanone 関連文献

1-(3-hydroxy-4-nitro-phenyl)ethanoneに関する追加情報

Research Brief on 1-(3-hydroxy-4-nitro-phenyl)ethanone (CAS: 89942-63-2): Recent Advances and Applications

1-(3-hydroxy-4-nitro-phenyl)ethanone (CAS: 89942-63-2) is a nitro-substituted aromatic ketone that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and potential therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the antimicrobial properties of derivatives synthesized from 1-(3-hydroxy-4-nitro-phenyl)ethanone. The researchers demonstrated that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the nitro group's ability to disrupt bacterial cell membranes, suggesting a promising avenue for developing novel antibiotics. Additionally, the compound's structural flexibility allows for further modifications to enhance its pharmacological profile.

In the realm of material science, 1-(3-hydroxy-4-nitro-phenyl)ethanone has been utilized as a precursor for the synthesis of organic semiconductors. A recent publication in Advanced Materials (2024) highlighted its role in the development of light-emitting diodes (LEDs) with improved efficiency and stability. The nitro and hydroxyl functional groups were found to facilitate electron transport, making the compound a valuable component in optoelectronic devices. This dual functionality underscores its potential in bridging the gap between pharmaceutical and material science applications.

Another area of interest is the compound's potential as an anti-inflammatory agent. Research conducted at the University of Cambridge (2024) explored its mechanism of action in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The study revealed that 1-(3-hydroxy-4-nitro-phenyl)ethanone derivatives could selectively target COX-2 without affecting the constitutive COX-1 enzyme, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). These findings open new possibilities for designing safer anti-inflammatory therapies.

Despite its promising applications, challenges remain in optimizing the synthesis and scalability of 1-(3-hydroxy-4-nitro-phenyl)ethanone. A recent review in Organic Process Research & Development (2023) discussed the need for greener synthetic routes to minimize environmental impact. The authors proposed catalytic methods using renewable resources, which could enhance the compound's sustainability while maintaining high yields. Such advancements are critical for its broader adoption in industrial and pharmaceutical settings.

In conclusion, 1-(3-hydroxy-4-nitro-phenyl)ethanone (CAS: 89942-63-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from antimicrobial agents to optoelectronic materials, highlight its versatility. Future research should focus on addressing synthetic challenges and exploring novel derivatives to unlock its full potential. This brief underscores the importance of interdisciplinary collaboration to advance the understanding and utilization of this valuable compound.

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